Cas no 52507-68-3 ((NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine)
(NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine Chemical and Physical Properties
Names and Identifiers
-
- (NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine
- 2-Furancarboxaldehyde, 5-(4-bromophenyl)-, oxime, (E)- (9CI)
-
- Inchi: 1S/C11H8BrNO2/c12-9-3-1-8(2-4-9)11-6-5-10(15-11)7-13-14/h1-7,14H/b13-7+
- InChI Key: YYEWUCQKHVBSBC-NTUHNPAUSA-N
- SMILES: O1C(C2=CC=C(Br)C=C2)=CC=C1/C=N/O
(NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402548-500mg |
(E)-5-(4-bromophenyl)furan-2-carbaldehyde oxime |
52507-68-3 | 98% | 500mg |
¥4006.00 | 2024-05-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402548-1g |
(E)-5-(4-bromophenyl)furan-2-carbaldehyde oxime |
52507-68-3 | 98% | 1g |
¥6033.00 | 2024-05-10 |
(NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine
Introduction to (NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine (CAS No. 52507-68-3)
(NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine (CAS No. 52507-68-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of hydroxylamine and features a unique structural arrangement that includes a bromophenyl group and a furan ring. The combination of these functional groups imparts specific chemical and biological properties, making it a valuable candidate for various applications, particularly in drug discovery and development.
The chemical structure of (NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine is characterized by its planar geometry and the presence of an electron-withdrawing bromine atom, which influences its reactivity and stability. The furan ring, known for its aromaticity and conjugation, further enhances the compound's potential for forming stable complexes with metal ions and other biomolecules. These structural features are crucial in understanding the compound's behavior in both chemical reactions and biological systems.
Recent studies have highlighted the potential of (NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine in various therapeutic areas. One notable application is in the field of anticancer research. Researchers have found that this compound exhibits significant cytotoxic activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the induction of apoptosis through the disruption of cellular signaling pathways, particularly those involving oxidative stress and DNA damage.
In addition to its anticancer properties, (NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine has shown promise in the treatment of neurodegenerative diseases. Studies have demonstrated that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects by scavenging reactive oxygen species (ROS) and inhibiting inflammatory responses. These findings suggest that it may be a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of (NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine typically involves a multi-step process that includes the formation of the furan ring, introduction of the bromophenyl group, and final coupling with hydroxylamine. Various synthetic routes have been explored to optimize yield and purity, with some methods employing green chemistry principles to minimize environmental impact. The choice of synthetic strategy can significantly influence the overall efficiency and scalability of production.
In terms of pharmacokinetics, (NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine has been shown to exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilicity allows for good oral bioavailability, while its stability in physiological conditions ensures prolonged therapeutic effects. However, further studies are needed to fully understand its pharmacological profile and potential side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of (NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at low doses, with no significant adverse effects observed. Phase II trials are expected to provide more detailed insights into its therapeutic potential across different patient populations.
Beyond its direct applications in medicine, (NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine has also found use as a building block in the synthesis of more complex molecules. Its unique structural features make it an attractive starting material for developing novel drugs with enhanced potency and selectivity. Additionally, it serves as a valuable tool for probing biological processes at the molecular level, contributing to our understanding of disease mechanisms.
In conclusion, (NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine (CAS No. 52507-68-3) is a multifaceted compound with significant potential in both basic research and applied medicine. Its unique chemical structure and biological activities make it an exciting candidate for further investigation and development as a therapeutic agent. As research continues to advance, it is likely that new applications for this compound will emerge, further expanding its impact on human health.
52507-68-3 ((NE)-N-[[5-(4-bromophenyl)furan-2-yl]methylidene]hydroxylamine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)